(S)-(+)-3-Methyl-2-butyl isothiocyanate
Overview
Description
(S)-(+)-3-Methyl-2-butyl isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a 3-methyl-2-butyl chain, making it a chiral molecule with significant potential in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-3-Methyl-2-butyl isothiocyanate typically involves the reaction of primary amines with thiophosgene or its derivatives . Another method includes the use of carbon disulfide and amines under basic conditions to form dithiocarbamate salts, which are then desulfurized to yield the isothiocyanate . Recent advancements have introduced more sustainable methods, such as the amine-catalyzed sulfurization of isocyanides with elemental sulfur, which offers a greener alternative with high yields .
Industrial Production Methods
Industrial production of isothiocyanates often relies on the reaction of amines with thiophosgene due to its efficiency and scalability. the use of highly toxic reagents like thiophosgene poses significant safety and environmental concerns. Therefore, newer methods focusing on sustainability and safety, such as the use of benign solvents and catalytic reactions, are gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-3-Methyl-2-butyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to amines.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions typically occur under mild to moderate conditions, ensuring the stability of the compound .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted amines, which can further undergo additional transformations to yield a variety of functionalized compounds .
Scientific Research Applications
(S)-(+)-3-Methyl-2-butyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-(+)-3-Methyl-2-butyl isothiocyanate involves its interaction with cellular proteins and enzymes. It acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their function . This interaction can trigger various cellular pathways, including the activation of the Nrf2 pathway, which plays a crucial role in antioxidative and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Phenethyl isothiocyanate
- Sulforaphane
- Iberin
- Sulforaphene
- Erucin
Uniqueness
(S)-(+)-3-Methyl-2-butyl isothiocyanate is unique due to its specific chiral structure, which can result in distinct biological activities compared to its achiral counterparts. Its unique structure also allows for specific interactions with molecular targets, making it a valuable compound for targeted therapeutic applications .
Properties
IUPAC Name |
(2S)-2-isothiocyanato-3-methylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-5(2)6(3)7-4-8/h5-6H,1-3H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVRRVJBEIYPRH-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426977 | |
Record name | (S)-(+)-3-Methyl-2-butyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745783-99-7 | |
Record name | (2S)-2-Isothiocyanato-3-methylbutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=745783-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-(+)-3-Methyl-2-butyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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